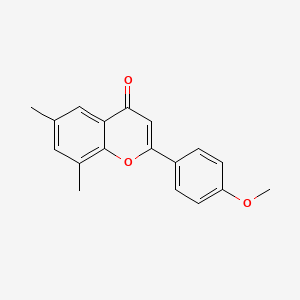![molecular formula C17H17NO3 B11843019 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 139595-17-8](/img/structure/B11843019.png)
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a naturally occurring compound isolated from the leaves of Melicope moluccana T.G. Hartley . This compound belongs to the class of furoquinoline alkaloids, which are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves several steps. The dried and powdered leaves of Melicope moluccana are extracted with methanol. The residue is partitioned with n-hexane, and the methanol extract is adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound. Acid extracts are basified with ammonia solution (pH 8–9) and partitioned with ethyl acetate to give the crude alkaloid . The crude alkaloid is then fractionated by column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate (9:1 to 1:1) to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. the extraction and purification processes used in laboratory settings can be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as selenium dioxide (SeO2) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions often involve the use of alkylating agents and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield aldehyde derivatives .
Applications De Recherche Scientifique
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular pathways involved in oxidative stress, inflammation, and cell proliferation . Its cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: Another compound isolated from Melicope moluccana with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxy and furoquinoline moieties, which contribute to its diverse biological activities .
Propriétés
Numéro CAS |
139595-17-8 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
7-methoxy-4-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C17H17NO3/c1-11(2)6-8-20-16-13-5-4-12(19-3)10-15(13)18-17-14(16)7-9-21-17/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
FPCPGTUSQYPZJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=C2C=COC2=NC3=C1C=CC(=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)
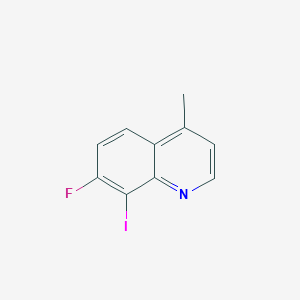

![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
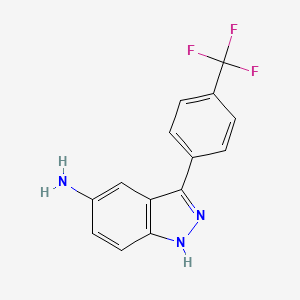
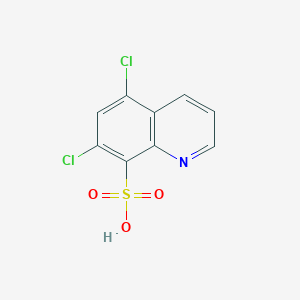
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
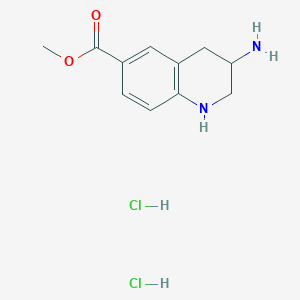
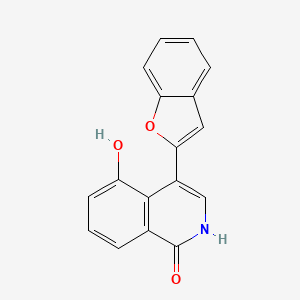
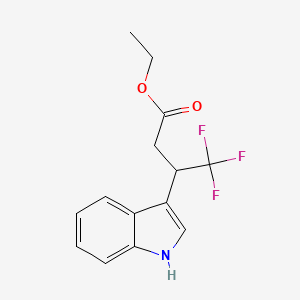
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

